molecular formula C18H27N3O2 B3943963 N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Cat. No.: B3943963
M. Wt: 317.4 g/mol
InChI Key: XWMXBOITBOHTMD-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a chemical compound that belongs to the class of oxamides It is characterized by the presence of a benzyl group and a tetramethylpiperidinyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of benzylamine with 2,2,6,6-tetramethylpiperidin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor, and the product is continuously collected. This approach offers advantages such as improved reaction rates, higher yields, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxamides with different functional groups, while reduction can yield amines or alcohols.

Scientific Research Applications

N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biological pathways, making the compound useful in the study of enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamide
  • N-benzyl-N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)propanamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide

Uniqueness

N-benzyl-N’-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its specific structural features, such as the presence of both a benzyl group and a tetramethylpiperidinyl group. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-17(2)10-14(11-18(3,4)21-17)20-16(23)15(22)19-12-13-8-6-5-7-9-13/h5-9,14,21H,10-12H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMXBOITBOHTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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